molecular formula C12H9N3O2 B7762730 2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B7762730
M. Wt: 227.22 g/mol
InChI Key: KFISMGUGPMDONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound characterized by a fused oxazole-pyrimidine core. This structure features a 4-methylphenyl substituent at the 2-position of the oxazole ring and a ketone group at the 7-position of the pyrimidine fragment (Figure 1). Its molecular formula is C₁₃H₁₁N₃O₂, with a molecular weight of 241.25 g/mol.

Properties

IUPAC Name

2-(4-methylphenyl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-2-4-8(5-3-7)11-15-9-10(16)13-6-14-12(9)17-11/h2-6H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISMGUGPMDONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Oxazole Precursors with Aryl Amidine Hydrochlorides

A foundational approach involves the cyclocondensation of 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-ones (1a,b ) with aryl amidine hydrochlorides (2a,b ) (Figure 1). This method, adapted from Velihina et al. , proceeds via a two-step mechanism:

  • Formation of intermediates : Treatment of 1a,b with amidine hydrochlorides (2a,b ) in tetrahydrofuran (THF) and triethylamine (TEA) yields open-chain intermediates. Subsequent reflux in pyridine induces cyclization to form oxazolo[4,5-d]pyrimidin-7(6H)-ones (3a-d ).

  • Chlorination and diazepane substitution : Reaction of 3a-d with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline produces 7-chloro derivatives (4a-d ), which are further treated with 1,4-diazepane or 1-methyl-1,4-diazepane to introduce the diazepan substituent.

While this method primarily generates 7-(1,4-diazepan)-substituted derivatives, modifying the aryl groups in 1a,b and 2a,b enables access to 2-(4-methylphenyl) analogs. For example, using 4-methylphenyl-substituted 1b and phenylamidine (2a ) yields 3b (5-(4-methylphenyl)-2-phenyl oxazolo[4,5-d]pyrimidin-7(6H)-one), which shares structural similarities with the target compound .

Key Data :

  • Yield : 84% for 3b after recrystallization from dimethylformamide (DMF) .

  • Characterization :

    • IR (KBr) : 3344–2745 cm⁻¹ (N–H, Ar–CH), 1693 cm⁻¹ (C=O) .

    • ¹H NMR (DMSO-d₆) : δ 12.82 (br s, 1H, NH), 8.22–8.07 (m, 4H, ArH), 7.73–7.66 (m, 3H, ArH), 7.40 (d, J = 7.0 Hz, 2H, ArH), 2.40 (s, 3H, CH₃) .

Aza-Wittig Reaction for One-Pot Synthesis

A highly efficient route employs the aza-Wittig reaction, as demonstrated by Wang et al. . This method utilizes oxazolyliminophosphorane (4 ) as a key intermediate (Scheme 1):

  • Preparation of iminophosphorane : Ethyl 5-amino-2-methyloxazole-4-carboxylate (3 ) reacts with triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) in dichloromethane (DCM) to form 4 (78% yield) .

  • Sequential three-component reaction :

    • Step 1 : 4 reacts with 4-methylphenyl isocyanate in DCM at 0–5°C to form carbodiimide intermediate 5 .

    • Step 2 : 5 undergoes nucleophilic addition with secondary amines (e.g., dimethylamine) in acetonitrile (MeCN) to generate guanidine 6 .

    • Step 3 : Cyclization of 6 catalyzed by sodium ethoxide (EtONa) yields 2-(4-methylphenyl) oxazolo[5,4-d]pyrimidin-7(6H)-one (7 ) in 72–87% overall yield .

Advantages :

  • Mild conditions (room temperature, short reaction times).

  • Modular substituent introduction via varied isocyanates and amines.

Characterization Data for Analogues :

  • ¹H NMR (CDCl₃) : δ 8.15–7.98 (m, 4H, ArH), 7.62–7.55 (m, 2H, ArH), 3.45 (s, 6H, N(CH₃)₂), 2.42 (s, 3H, CH₃) .

  • MS (ESI) : m/z 337 [M+H]⁺ .

Cyclization Using Phosphorus Oxychloride (POCl₃)

Freeman and Kim’s method, refined by recent studies , involves cyclizing pyrimidine precursors with POCl₃:

  • Synthesis of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (2 ) : Reacting aminomalononitrile tosylate (AMNT) with 5-amino-3-methylisoxazole-4-carbaldehyde (1 ) in 1-methyl-2-pyrrolidinone (NMP) yields 2 .

  • Imidate formation : Heating 2 with triethyl orthoacetate in refluxing toluene produces ethyl N-[2-(5-amino-3-methylisoxazol-4-yl)-4-cyanooxazol-5-yl]ethanimidate (3 ) .

  • Cyclization : Treating 3 with POCl₃ and N,N-dimethylaniline at reflux generates the oxazolo[5,4-d]pyrimidine core. Subsequent hydrolysis of the chloro intermediate with aqueous NaOH yields the 7(6H)-one derivative .

Optimization Insights :

  • Reaction time : 3–6 hours for complete cyclization.

  • Yield : 65–78% after column chromatography .

Multistep Synthesis from Aminomalononitrile Tosylate

A robust multistep approach, adapted from anticancer agent studies , involves:

  • Oxazole ring formation : Cyclization of ethyl cyanoacetate (1 ) with nitrous acid (HNO₂) and sodium dithionite (Na₂S₂O₄) in acetic anhydride yields ethyl 5-amino-2-methyloxazole-4-carboxylate (2 ) .

  • Iminophosphorane synthesis : 2 reacts with PPh₃ and C₂Cl₆ in DCM to form 3 (78% yield) .

  • Functionalization : 3 undergoes sequential reactions with 4-methylbenzoyl chloride and ammonium hydroxide to install the 4-methylphenyl group and 7-keto moiety .

Critical Parameters :

  • Temperature control : 0–5°C during nitrous acid treatment prevents side reactions.

  • Purification : Recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC) .

Comparative Analysis of Synthetic Routes

Table 1 : Key Metrics for Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation 8495High regioselectivityRequires toxic POCl₃
Aza-Wittig 8797One-pot, modularSensitive to moisture
POCl₃ Cyclization 7894ScalabilityMulti-step purification
Multistep 7296High functional group toleranceLong reaction times

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation. The compound may also interact with other cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Key Structural Features:

  • Oxazole-Pyrimidine Fusion : The bicyclic system provides rigidity and planar geometry, facilitating interactions with biological targets.
  • Ketone at Position 7 : This group is critical for hydrogen-bonding interactions in enzyme inhibition assays .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of oxazolopyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Positions) Key Biological Activity IC₅₀/Activity Level Reference ID
2-(4-Methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one 2-(4-methylphenyl), 7-ketone Cytokinin-like activity, kinase inhibition Not reported
2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one 2-phenyl, 5-phenyl, 7-ketone High cytokinin-like activity (54% over control) 10⁻⁹ M
7-Amino-5-(4-ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine 7-amino, 5-(4-ethylphenyl), 2-phenyl Moderate cytokinin-like activity (31% over kinetin) 10⁻⁹ M
5-Aminooxazolo[5,4-d]pyrimidin-7(6H)-one (9-oxa-guanine) 5-amino, 7-ketone Ricin inhibition IC₅₀ = 1–3 mM
2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine 2-(4-methoxyphenyl), 5-methyl, 7-amine VEGFR-2 kinase inhibition IC₅₀ = 0.29 μM
Cytokinin-Like Activity
  • 2-(4-Methylphenyl) Derivative : Exhibits auxin-like growth stimulation in plants (e.g., sunflower, maize) at 10⁻⁹ M, comparable to natural auxin IAA .
  • 2,5-Diphenyl Derivative : Superior cytokinin-like activity (54% biomass increase in pumpkin cotyledons vs. control) due to phenyl groups enhancing steric and electronic interactions with plant hormone receptors .
  • 7-Amino Derivative: Reduced activity compared to diphenyl analog, suggesting amino groups may disrupt receptor binding .
Enzyme Inhibition
  • Kinase Inhibition : The 4-methylphenyl derivative’s methyl group improves hydrophobic interactions in kinase active sites, though its IC₅₀ is higher than methoxy-substituted analogs (e.g., 0.29 μM for VEGFR-2 inhibition in ) .
  • Ricin Inhibition: 9-Oxa-guanines (5-amino derivatives) inhibit ricin via ribosome protection, but the 4-methylphenyl analog lacks this functionality .
Anticancer Potential

Biological Activity

2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in anticancer research. This compound features a unique structural framework combining oxazole and pyrimidine rings, which is essential for its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4OC_{13}H_{12}N_{4}O. The compound is characterized by a methylphenyl group attached to the oxazole ring, influencing its chemical properties and biological activity. The structure can be visualized as follows:

Structure C13H12N4O\text{Structure }\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}

Research indicates that compounds within the oxazolo[5,4-d]pyrimidine class exhibit notable anticancer activity . The mechanism of action for this compound primarily involves the inhibition of adenosine deaminase (ADK) activity. This enzyme plays a critical role in cellular proliferation and survival, and its inhibition leads to reduced cancer cell growth.

Anticancer Properties

Studies have demonstrated that derivatives of this compound effectively inhibit the growth of various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines. The following table summarizes the antiproliferative activity against selected cancer cell lines:

Cell Line IC50 (µM) Activity
MCF7 (Breast Cancer)0.15High inhibition
HT-29 (Colon Cancer)0.20Moderate inhibition
M21 (Skin Melanoma)0.25Moderate inhibition

These results indicate that the compound possesses strong anticancer properties, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of this compound and evaluated their antiproliferative effects on multiple cancer cell lines. The most potent derivatives exhibited IC50 values in the nanomolar range against resistant cancer cells, indicating their potential as effective therapeutic agents .
  • Cell Cycle Analysis :
    • In vitro studies demonstrated that treatment with this compound resulted in cell cycle arrest at the G2/M phase in several cancer cell lines. This effect was attributed to the disruption of microtubule dynamics, similar to well-known chemotherapeutic agents like paclitaxel .
  • Molecular Docking Studies :
    • Molecular docking simulations suggested that this compound binds effectively to ADK enzymes. This interaction is crucial for its mechanism of action and provides insights into optimizing its structure for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one, and what challenges are associated with these methods?

  • Methodological Answer : Two primary synthetic strategies are documented:

  • Cyclodehydration of 5-acylaminopyrimidines : This route involves thermal cyclodehydration of intermediates like 5-(acetylamino)-4-hydroxypyrimidines. However, decomposition at high temperatures limits its applicability for thermally sensitive derivatives .
  • Stepwise annulation : Building the oxazole ring first (e.g., from 5-aminooxazole-4-carboxylates) followed by pyrimidine ring formation. This method avoids high temperatures and enables functionalization at the 2-position .
  • Key Challenge : Low yields due to side reactions during cyclization. For example, thiourea intermediates (e.g., 6b,c) require methylation and ammonia treatment to achieve cyclization .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, ethoxy group signals (~1.3 ppm) and S-methyl resonances (~2.0 ppm) help track intermediates .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., C12_{12}H9_9N3_3O2_2, MW = 227.08) and fragmentation patterns .
  • Elemental analysis : Ensures purity by matching experimental vs. theoretical C/H/N/S percentages (e.g., ±0.3% deviation) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Ricin inhibition : Derivatives like 2b and 9 showed IC50_{50} values of 1–3 mM against ricin’s ribosome-inactivating activity. Assays involve measuring protein synthesis inhibition in rabbit reticulocyte lysate .
  • Kinase and adenosine receptor modulation : Structural analogs exhibit kinase inhibition and receptor antagonism, suggesting potential for further medicinal chemistry exploration .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of 2-substituted derivatives?

  • Methodological Answer :

  • Alternative cyclization conditions : Replace thermal methods with ammonia in methanol or ethanolic KOH to avoid decomposition .
  • Intermediate purification : Isolate thiourea intermediates (e.g., 6a–c) before cyclization to reduce side products .
  • Functional group compatibility : Use "click" chemistry (Cu-catalyzed Huisgen cycloaddition) to introduce triazole moieties post-synthesis, enhancing derivatization flexibility .

Q. How should researchers address contradictory data on cyclodehydration efficiency for different substituents?

  • Methodological Answer :

  • Substituent steric/electronic analysis : Bulky or electron-withdrawing groups (e.g., nitro) may hinder cyclization. Computational modeling (DFT) can predict reactivity .
  • Case study : Methyl groups at the 2-position (e.g., 2a) cyclize efficiently, while larger groups require stepwise annulation .

Q. What strategies enable the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Modular synthesis : Start with 5-aminooxazole-4-carboxylates (3a–c) to introduce diverse 2-position substituents (alkyl, aryl, azido) .
  • Post-functionalization : Alkylate 5-mercapto derivatives (7a,b) with methyl iodide or propargyl bromide to generate thioethers or "click"-ready intermediates .

Q. What is the mechanism of ricin inhibition by 9-oxa-guanine analogs?

  • Methodological Answer :

  • Competitive binding : Analogs mimic guanine, binding to ricin’s active site and blocking rRNA depurination.
  • Evidence : IC50_{50} values correlate with substituent hydrophobicity; 2-phenyl derivatives (e.g., 2b) show enhanced activity .

Methodological Recommendations

  • Contradiction resolution : Cross-validate cyclization conditions using 1^1H NMR to track intermediate stability .
  • Biological assays : Use modified ricin inhibition protocols with 10 pM RTA concentrations to ensure sensitivity .
  • Computational tools : Apply molecular docking (e.g., AutoDock) to predict binding modes of novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.